An In-depth Technical Guide to cis-Hexahydro-cyclopenta[c]pyrrol-4-one: A Key Intermediate in Modern Drug Discovery
An In-depth Technical Guide to cis-Hexahydro-cyclopenta[c]pyrrol-4-one: A Key Intermediate in Modern Drug Discovery
Abstract
The bicyclic lactam cis-hexahydro-cyclopenta[c]pyrrol-4-one is a pivotal structural motif in medicinal chemistry, serving as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. Its rigid, three-dimensional framework provides an excellent scaffold for the development of targeted therapeutics. This technical guide offers a comprehensive overview of the chemical structure, properties, synthesis, and applications of cis-hexahydro-cyclopenta[c]pyrrol-4-one, with a particular focus on its role in the development of novel treatments for diseases such as age-related macular degeneration and cognitive disorders. This document is intended for researchers, scientists, and professionals in the field of drug development, providing both foundational knowledge and practical insights into the utility of this versatile chemical entity.
Introduction: The Emergence of a Privileged Scaffold
The landscape of drug discovery is continually evolving, with an increasing emphasis on the development of small molecules that can modulate biological pathways with high specificity and efficacy. In this context, certain chemical scaffolds have emerged as "privileged structures" due to their ability to interact with multiple, distinct biological targets. The cis-hexahydro-cyclopenta[c]pyrrol-4-one core is one such scaffold. Its fused bicyclic system imparts a conformational rigidity that is advantageous for molecular recognition by protein targets. This inherent structural constraint allows for the precise spatial orientation of functional groups, a critical factor in optimizing drug-receptor interactions.
This guide will delve into the technical details of cis-hexahydro-cyclopenta[c]pyrrol-4-one, providing a holistic understanding of its chemical identity, physical and spectroscopic properties, and synthetic accessibility. Furthermore, it will explore its significant applications in the pharmaceutical industry, most notably as a key building block for antagonists of Retinol Binding Protein 4 (RBP4) and for compounds targeting central nervous system disorders.
Chemical Structure and Physicochemical Properties
The fundamental characteristics of a molecule are dictated by its structure and resulting physicochemical properties. A thorough understanding of these aspects is paramount for its effective utilization in chemical synthesis and drug design.
Chemical Structure
cis-Hexahydro-cyclopenta[c]pyrrol-4-one is a saturated bicyclic lactam. The core structure consists of a cyclopentane ring fused to a pyrrolidinone ring. The "cis" designation indicates that the hydrogen atoms at the bridgehead carbons (3a and 6a) are on the same side of the molecule.
IUPAC Name: (3aR,6aS)-Hexahydrocyclopenta[c]pyrrol-4(1H)-one CAS Number: 130658-11-6[1] Molecular Formula: C₇H₁₁NO[2] Molecular Weight: 125.17 g/mol [2]
The structure of cis-hexahydro-cyclopenta[c]pyrrol-4-one is depicted in the following diagram:
Caption: Chemical structure of cis-Hexahydro-cyclopenta[c]pyrrol-4-one.
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 125.17 g/mol | [2] |
| XLogP3 | -0.3 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
| Rotatable Bond Count | 0 | [2] |
| Topological Polar Surface Area | 29.1 Ų | [2] |
Note: The XLogP3 value suggests that the compound is relatively hydrophilic. The presence of a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen) contributes to its polarity and potential for intermolecular interactions. The absence of rotatable bonds is a direct consequence of its rigid bicyclic structure.
Synthesis and Purification
The synthetic accessibility of a core scaffold is a crucial consideration for its application in large-scale pharmaceutical production. While a variety of synthetic routes to bicyclic lactams exist, this section will outline a plausible and efficient pathway for the preparation of cis-hexahydro-cyclopenta[c]pyrrol-4-one.
Retrosynthetic Analysis
A logical retrosynthetic approach to cis-hexahydro-cyclopenta[c]pyrrol-4-one involves a key intramolecular cyclization step. The lactam ring can be envisioned as being formed from a suitably functionalized cyclopentane precursor bearing an amino group and an ester or carboxylic acid group at appropriate positions.
Caption: Retrosynthetic analysis of cis-Hexahydro-cyclopenta[c]pyrrol-4-one.
Experimental Protocol: A Plausible Synthetic Route
The following protocol describes a potential multi-step synthesis based on established chemical transformations.
Step 1: Synthesis of cis-3-Cyanocyclopentane-1-carboxylic acid methyl ester
-
Reaction Setup: To a solution of methyl cyclopent-3-ene-1-carboxylate in a suitable solvent such as ethanol, add a catalytic amount of a nickel(0) complex and a phosphine ligand.
-
Addition of Reagents: Slowly add a solution of hydrogen cyanide (or a cyanide source like acetone cyanohydrin) to the reaction mixture at a controlled temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Upon completion, quench the reaction carefully. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate. Purify the crude product by vacuum distillation or column chromatography on silica gel.
Step 2: Reduction of the Nitrile to the Amine
-
Reaction Setup: Dissolve the cis-3-cyanocyclopentane-1-carboxylic acid methyl ester in an appropriate solvent like tetrahydrofuran (THF) or ethanol.
-
Reduction: Add a reducing agent such as lithium aluminum hydride (LiAlH₄) or perform catalytic hydrogenation using a catalyst like Raney nickel or palladium on carbon under a hydrogen atmosphere.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC or GC-MS.
-
Work-up and Purification: Carefully quench the reaction with water and a base (e.g., NaOH solution). Filter the resulting salts and extract the aqueous layer with an organic solvent. Dry the combined organic layers and concentrate under reduced pressure to obtain the crude amino ester.
Step 3: Intramolecular Lactamization
-
Reaction Conditions: Heat the crude cis-3-(aminomethyl)cyclopentane-1-carboxylic acid methyl ester in a high-boiling point solvent such as toluene or xylene, with or without a catalyst (e.g., a mild acid or base).
-
Azeotropic Removal of Methanol: Use a Dean-Stark apparatus to remove the methanol formed during the reaction, driving the equilibrium towards the product.
-
Reaction Monitoring: Monitor the formation of the lactam by TLC or GC-MS.
-
Purification: After the reaction is complete, remove the solvent under reduced pressure. The resulting crude cis-hexahydro-cyclopenta[c]pyrrol-4-one can be purified by vacuum distillation or column chromatography on silica gel.
Note on Stereochemistry: The stereochemistry of the final product is established during the hydrocyanation step. The use of appropriate catalysts and reaction conditions can favor the formation of the desired cis-isomer.
Spectroscopic and Analytical Characterization
The unequivocal identification and purity assessment of a synthesized compound rely on a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of cis-hexahydro-cyclopenta[c]pyrrol-4-one is expected to show a complex pattern of signals in the aliphatic region. The protons on the cyclopentane and pyrrolidinone rings will appear as multiplets due to spin-spin coupling. The N-H proton will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule. The carbonyl carbon will be the most downfield signal, typically in the range of 170-180 ppm. The other sp³ hybridized carbons will appear in the upfield region of the spectrum.[3][4]
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:
-
A strong, sharp absorption band around 1680-1700 cm⁻¹ corresponding to the C=O stretching vibration of the lactam.
-
A broad absorption band in the region of 3200-3400 cm⁻¹ due to the N-H stretching vibration.
-
C-H stretching vibrations for the sp³ hybridized carbons will be observed below 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 125. Fragmentation patterns can provide further structural information.
Applications in Drug Discovery and Development
The rigid, bicyclic core of cis-hexahydro-cyclopenta[c]pyrrol-4-one has proven to be a valuable scaffold for the design of potent and selective therapeutic agents.
Antagonists of Retinol Binding Protein 4 (RBP4)
A major application of this scaffold is in the development of antagonists for Retinol Binding Protein 4 (RBP4). RBP4 is the primary transport protein for retinol (Vitamin A) in the blood.[5] Elevated levels of RBP4 have been implicated in the pathogenesis of several diseases, including:
-
Age-Related Macular Degeneration (AMD) and Stargardt Disease: In the eye, an excess of retinol can lead to the formation of toxic bisretinoid compounds in the retinal pigment epithelium (RPE), contributing to cell death and vision loss.[6] RBP4 antagonists that incorporate the cis-hexahydro-cyclopenta[c]pyrrol-4-one core have been shown to reduce the ocular uptake of retinol, thereby decreasing the formation of these cytotoxic byproducts.[7][8]
Mechanism of Action:
The therapeutic strategy revolves around disrupting the interaction between RBP4 and another plasma protein, transthyretin (TTR). In circulation, retinol-bound RBP4 forms a complex with TTR, which prevents its filtration by the kidneys and prolongs its half-life.[5][9] Small molecule antagonists bind to RBP4 and prevent its association with TTR. This leads to the rapid renal clearance of the unbound RBP4, thereby lowering the systemic levels of retinol available for transport into the eye.[10]
Caption: Signaling pathway illustrating the role of RBP4 in retinol transport and the mechanism of action of RBP4 antagonists.
Agents for Central Nervous System (CNS) Disorders
The cis-hexahydro-cyclopenta[c]pyrrol-4-one framework has also been utilized in the synthesis of compounds with potential applications in the treatment of CNS disorders. For instance, it is a key intermediate in the synthesis of 4-{3-[cis-hexahydrocyclopenta[c]pyrrol-2(1H)-yl]propoxy}benzamide hydrochloride, a compound that has been investigated for its potential to treat cognitive deficits associated with cerebral aging and neurodegenerative diseases. The rigid scaffold likely plays a role in the molecule's ability to interact with specific receptors or enzymes in the brain.
Conclusion and Future Perspectives
cis-Hexahydro-cyclopenta[c]pyrrol-4-one has established itself as a valuable and versatile building block in the field of medicinal chemistry. Its rigid, three-dimensional structure provides a solid foundation for the design of highly specific and potent drug candidates. The successful application of this scaffold in the development of RBP4 antagonists for ocular diseases highlights its potential for addressing challenging therapeutic targets.
Future research will likely continue to explore the utility of this privileged scaffold in other therapeutic areas. The amenability of the lactam nitrogen and the cyclopentane ring to further functionalization opens up vast possibilities for creating diverse chemical libraries for high-throughput screening. As our understanding of the molecular basis of diseases deepens, scaffolds like cis-hexahydro-cyclopenta[c]pyrrol-4-one will undoubtedly play an increasingly important role in the rational design of the next generation of targeted medicines.
References
-
Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. J. Med. Chem.2015 , 58 (15), 5863–5877. [Link]
-
Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. PubMed. [Link]
-
Retinol binding protein 4. Wikipedia. [Link]
-
Tinlarebant. Retinol-binding protein 4 (RBP4) inhibitor, Treatment of Stargardt disease, Treatment of dry age-related macular de. Drugs of the Future. 2022 , 47 (12), 859. [Link]
-
Retinoid Homeostasis and Beyond: How Retinol Binding Protein 4 Contributes to Health and Disease. Nutrients. 2022 , 14 (6), 1236. [Link]
-
Evaluation of different classes of RBP4 antagonists as potential treatments for AMD. Investigative Ophthalmology & Visual Science. 2013 , 54 (15), 1703. [Link]
-
CAS 130658-11-6 Cyclopenta[c]pyrrol-4(1H)-one,hexahydro-,cis-(9ci) - Alfa Chemistry. [Link]
-
Hexahydrocyclopenta[c]pyrrol-4(2H)-one | C7H11NO | CID 14988998 - PubChem. [Link]
-
sample 13C NMR spectra of compounds with common functional groups - YouTube. [Link]
-
13C NMR Chemical Shift - Oregon State University. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Hexahydrocyclopenta[c]pyrrol-4(2H)-one | C7H11NO | CID 14988998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. Retinol binding protein 4 - Wikipedia [en.wikipedia.org]
- 6. scholars.okstate.edu [scholars.okstate.edu]
- 7. chemistryworldconference.com [chemistryworldconference.com]
- 8. Biological Functions of RBP4 and Its Relevance for Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
